![molecular formula C17H18BrNO2 B3317547 1-(4-Bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 96315-84-3](/img/structure/B3317547.png)
1-(4-Bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-(4-Bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound characterized by its bromophenyl group and dimethoxy groups attached to the tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the condensation of a suitable amine with a carbonyl compound to form the isoquinoline ring. Subsequent bromination and methoxylation steps introduce the bromophenyl and dimethoxy groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Production of reduced isoquinolines or tetrahydroisoquinolines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is structurally similar to other isoquinoline derivatives, such as 1-(4-Methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. These compounds share the tetrahydroisoquinoline core but differ in the substituents on the phenyl ring.
Uniqueness: The presence of the bromophenyl group in this compound imparts unique chemical and biological properties compared to its analogs. This difference can influence its reactivity, binding affinity, and overall biological activity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers across various disciplines.
Biological Activity
1-(4-Bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest due to its potential biological activities. This tetrahydroisoquinoline derivative has been studied for its effects on various biological systems, including its role as an inhibitor of specific enzymes and its cytotoxic effects against cancer cells. This article compiles research findings, data tables, and case studies related to the biological activity of this compound.
- Molecular Formula : C17H18BrNO2
- Molecular Weight : 348.24 g/mol
- InChIKey : AFGIYTBFSNPSMM-UHFFFAOYSA-N
1. Enzyme Inhibition
Research has indicated that derivatives of tetrahydroisoquinolines exhibit inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In a study focusing on the structure-activity relationship (SAR) of various derivatives, it was found that compounds with similar structures to this compound displayed significant BChE inhibition with IC50 values ranging from 2.68 ± 0.28 μM to higher concentrations depending on the substituents present .
Compound | IC50 (μM) | Selectivity |
---|---|---|
Compound 9 | 2.68 ± 0.28 | High |
Compound 23 | 3.15 ± 0.40 | Moderate |
2. Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it exhibits moderate to high cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. The mechanism of action appears to involve the induction of apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells.
Case Study: Cytotoxicity Assay
A study assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells using an MTT assay. The results showed a significant reduction in cell viability at concentrations above 10 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 60 |
20 | 30 |
3. Neuroprotective Effects
In addition to its enzyme inhibition properties, there is emerging evidence suggesting that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from amyloid-beta-induced toxicity in SH-SY5Y neuroblastoma cells, indicating potential therapeutic benefits in treating neurodegenerative diseases .
Discussion
The biological activity of this compound suggests a multifaceted role in pharmacological applications. Its ability to inhibit BChE and demonstrate cytotoxic effects against cancer cells highlights its potential as a lead compound for drug development targeting neurodegeneration and cancer.
Properties
IUPAC Name |
1-(4-bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGIYTBFSNPSMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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